molecular formula C17H25N3O2 B1391321 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone CAS No. 946714-68-7

1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone

Cat. No. B1391321
CAS RN: 946714-68-7
M. Wt: 303.4 g/mol
InChI Key: NJPKGFBMGKOZES-UHFFFAOYSA-N
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Description

“1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone” is a chemical compound with the molecular formula C17H25N3O2 . It has a molecular weight of 303.40 . The IUPAC name for this compound is 1-acetyl-4-[4-(4-piperidinyloxy)phenyl]piperazine dihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCCNC3 . This indicates that the molecule contains a piperazine ring attached to a phenyl ring through an ether linkage, and a piperidine ring attached to the phenyl ring through an oxygen atom. The piperazine ring is also attached to an acetyl group .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : A study by Tomar, Bhattacharjee, Kamaluddin, and Kumar (2007) explored the synthesis of new chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone with various benzaldehydes. These compounds exhibited potential activity against Gram-positive bacteria, such as Staphylococcus aureus and Escherichia coli, with significant activity against Candida albicans (Tomar et al., 2007).

Anticancer Research

  • In vitro Antitumor Activity : A 2014 study by Yurttaş, Demirayak, Ilgın, and Atlı investigated 1,2,4-triazine derivatives bearing a piperazine amide moiety for potential anticancer activities. Some compounds showed promising antiproliferative effects against MCF-7 breast cancer cells (Yurttaş et al., 2014).

  • Synthesis and Antileukemic Activity : Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, and Rangappa (2012) synthesized novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone derivatives, demonstrating significant antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).

  • Antitumor Activity of Piperazine-Based Amino Alcohols : Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, and Oganesyan (2020) focused on the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, evaluating their effect on tumor DNA methylation (Hakobyan et al., 2020).

Synthesis and Characterization

  • Electrochemical Synthesis : Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method for synthesizing phenylpiperazine derivatives, demonstrating the versatility of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in synthesis applications (Nematollahi & Amani, 2011).

  • Synthesis of Azole-Containing Piperazine Derivatives : Gan, Fang, and Zhou (2010) synthesized and investigated azole-containing piperazine derivatives, which exhibited moderate to significant antibacterial and antifungal activities, and some compounds showed impressive in vitro cytotoxic activities (Gan et al., 2010).

Computational and Structural Studies

  • Conformational and Vibrational Studies : A computational assessment by Onawole, Al-Ahmadi, Mary, Panicker, Ullah, Armaković, Alsenoy, and Al‐Saadi (2017) focused on the biochemical properties and vibrational assignments of a synthesized arylpiperazine-based drug, providing insights into its possible molecular docking mechanism in the human GABA A receptor (Onawole et al., 2017).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety and hazard information would typically be found in a Material Safety Data Sheet (MSDS) specific to this compound .

properties

IUPAC Name

1-[4-(4-piperidin-3-yloxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14(21)19-9-11-20(12-10-19)15-4-6-16(7-5-15)22-17-3-2-8-18-13-17/h4-7,17-18H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPKGFBMGKOZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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